molecular formula C8H11NO3 B151475 3-(tert-Butyl)isoxazole-5-carboxylic acid CAS No. 133674-40-5

3-(tert-Butyl)isoxazole-5-carboxylic acid

Cat. No.: B151475
CAS No.: 133674-40-5
M. Wt: 169.18 g/mol
InChI Key: SLQOTICTFRAFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction typically requires a base such as sodium carbonate and is carried out under reflux conditions .

Another method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This method is efficient and catalyst-free, making it an eco-friendly alternative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave-assisted synthesis is gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the tert-butyl and carboxylic acid groups.

    3,5-Dimethylisoxazole: Similar structure with methyl groups instead of tert-butyl.

    5-Phenylisoxazole: Contains a phenyl group instead of tert-butyl.

Uniqueness

3-(tert-Butyl)isoxazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and biological activity. The carboxylic acid group also enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQOTICTFRAFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-40-5
Record name 3-tert-butyl-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.